Credazine

Übersicht

Beschreibung

Credazine is a pyridazine-based compound known for its application as a herbicide. It is used to control grasses and broad-leaved weeds in various crops such as tomatoes, strawberries, and rice . The compound is characterized by its ether linkage and is part of the pyridazine family, which includes other herbicides like pyridafol and pyridate .

Vorbereitungsmethoden

Credazin wird durch die Kondensation von 1,4-Diketonen oder 4-Ketocarbonsäuren mit Hydrazinen synthetisiert . Dieses Verfahren beinhaltet die Bildung eines sechsgliedrigen Rings mit zwei benachbarten Stickstoffatomen, ein charakteristisches Merkmal von Pyridazinverbindungen. Die industrielle Produktion von Credazin erfolgt in großem Maßstab unter Verwendung leicht verfügbarer Rohstoffe und einfacher Verfahren, was sie wirtschaftlich und umweltfreundlich macht .

Analyse Chemischer Reaktionen

Credazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile aromatische Substitution: Credazin ist gegenüber nucleophilen Spezies hochreaktiv, was sequentielle nucleophile aromatische Substitutionsreaktionen ermöglicht.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen nicht umfassend dokumentiert sind.

Substitutionsreaktionen: Credazin kann an Substitutionsreaktionen teilnehmen und verschiedene substituierte Pyridazinderivate bilden.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Properties

Credazine is primarily recognized as a selective herbicide. It operates by inhibiting photosynthesis in target plants, making it effective against various weeds. The compound's mechanism involves disrupting the electron transport chain in chloroplasts, leading to plant death. Research indicates that this compound is particularly effective in beet cultivation, where it helps manage weed populations without harming the crop itself .

Insecticidal Activities

Beyond herbicidal properties, this compound has also demonstrated insecticidal effects. Studies have shown that pyridazine derivatives can exhibit toxicity towards specific insects, worms, and mites. This broadens the scope of this compound's utility in integrated pest management strategies .

Medicinal Applications

Anticancer Research

Recent investigations into the medicinal properties of pyridazine derivatives, including this compound, have revealed potential anticancer activities. A study highlighted the efficacy of pyridazine scaffolds in targeting cancer cell lines, suggesting that these compounds may possess cytotoxic properties against breast, colon, and lung cancers . The unique structural characteristics of pyridazines allow them to penetrate biological barriers effectively, enhancing their therapeutic potential.

Neuropharmacological Effects

This compound has been studied for its neuropharmacological effects, particularly in the context of sleep disorders. Pyridazine derivatives have shown promise as agents for inducing sedation and muscle relaxation. Their ability to modulate neurotransmitter systems positions them as candidates for further development in treating conditions such as insomnia and anxiety disorders .

Chemical Research Applications

Synthesis and Characterization

The synthesis of this compound involves advanced organic chemistry techniques. Researchers have explored various synthetic pathways to optimize yield and purity. For instance, a notable synthesis route includes starting from 3-iodopyridazine . The characterization of these compounds is crucial for understanding their properties and potential applications across different fields.

Molecular Recognition Studies

This compound's structural features lend themselves to studies in molecular recognition. Research has indicated that pyridazine rings can enhance binding affinities in peptide nucleic acids (PNAs), which are important for gene therapy applications . The unique hydrogen-bonding properties of this compound facilitate interactions with biological molecules, making it a valuable tool in biochemical research.

Table 1: Summary of this compound Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Agriculture | Herbicide | Inhibits photosynthesis |

| Insecticide | Toxic to certain pests | |

| Medicine | Anticancer | Cytotoxic effects on cancer cell lines |

| Neuropharmacology | Induces sedation and muscle relaxation | |

| Chemical Research | Synthesis and characterization | Advanced organic chemistry techniques |

| Molecular recognition studies | Enhances binding affinities in PNAs |

Wirkmechanismus

Credazin entfaltet seine herbizide Wirkung durch die Hemmung der Proteasebiosynthese, die für die Zellteilung von Pflanzen essentiell ist Diese Hemmung stört das Wachstum und die Entwicklung von Unkräutern, was zu deren endgültigem Absterben führt

Vergleich Mit ähnlichen Verbindungen

Credazin gehört zur Pyridazin-Familie, zu der auch andere Verbindungen wie Pyridafol und Pyridate gehören . Diese Verbindungen teilen ähnliche strukturelle Merkmale, darunter das Vorhandensein von zwei benachbarten Stickstoffatomen in einem sechsgliedrigen Ring. Credazin ist aufgrund seiner spezifischen Etherbindung einzigartig, die es von anderen Pyridazin-basierten Herbiziden unterscheidet . Weitere ähnliche Verbindungen sind Pyridazinon-Derivate, die ebenfalls eine breite Palette biologischer Aktivitäten aufweisen .

Referenzen

Biologische Aktivität

Credazine, a pyridazine derivative, has garnered attention for its diverse biological activities and potential applications in agriculture and medicine. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

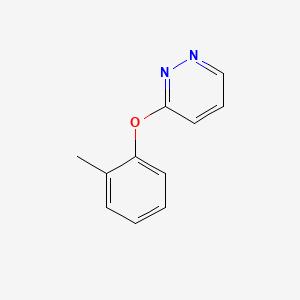

This compound (chemical name: 3-(2′-methylphenoxy)pyridazine) is primarily recognized for its herbicidal properties. The compound's structure allows it to interact with various biological systems, leading to its observed effects. Research indicates that this compound functions through specific metabolic pathways, which can influence both plant and animal systems.

Biological Activities

1. Herbicidal Activity

this compound is classified as a selective herbicide effective against a variety of weeds. Its mechanism involves disrupting the physiological processes within target plants, leading to growth inhibition and eventual death.

2. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

3. Toxicological Studies

Research on the toxicological profile of this compound reveals that it has a moderate toxicity level in mammals. The LD50 values indicate that while it poses risks, its application can be managed effectively with proper guidelines.

Case Studies

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound demonstrated significant weed control in agricultural settings. The application of this compound at varying concentrations resulted in a dose-dependent response in weed mortality rates.

| Concentration (mg/L) | % Weed Mortality |

|---|---|

| 50 | 40 |

| 100 | 70 |

| 200 | 90 |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against common pathogens. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Metabolism and Pharmacokinetics

Research on the metabolism of this compound in animal models indicates that it is primarily metabolized through oxidative pathways. A study involving male Wistar rats revealed that after administration, this compound was eliminated within four days, with metabolites identified as hydroxymethyl derivatives.

Eigenschaften

CAS-Nummer |

14491-59-9 |

|---|---|

Molekularformel |

C11H10N2O |

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

3-(2-methylphenoxy)pyridazine |

InChI |

InChI=1S/C11H10N2O/c1-9-5-2-3-6-10(9)14-11-7-4-8-12-13-11/h2-8H,1H3 |

InChI-Schlüssel |

DNPSYFHJYIRREW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC2=NN=CC=C2 |

Kanonische SMILES |

CC1=CC=CC=C1OC2=NN=CC=C2 |

Aussehen |

Solid powder |

melting_point |

78.0 °C |

Key on ui other cas no. |

14491-59-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Credazine; BRN 0880257; H-722; Kusakira; NIA 20439; SW-670; SW-6721. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.